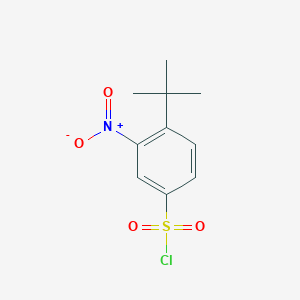
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide, also known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of various enzymes and proteins, making it a promising candidate for drug development.
Wirkmechanismus
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide works by binding to the active site of its target enzyme or protein, inhibiting its activity. For example, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide inhibits the activity of CFTR by binding to its nucleotide-binding domains, preventing the transport of chloride ions across the cell membrane. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide also inhibits the activity of the proteasome by binding to its active site, preventing the degradation of proteins within the cell.
Biochemical and physiological effects:
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been found to have a range of biochemical and physiological effects. For example, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been shown to increase the levels of intracellular calcium in cells, which can have a range of downstream effects. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has a number of advantages for lab experiments, including its small size and high potency. However, it can also be difficult to work with due to its low solubility in water and other solvents. Additionally, N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide. For example, further studies could investigate its potential as an anti-cancer agent, or its effectiveness in treating other diseases such as cystic fibrosis. Additionally, researchers could explore ways to improve the solubility and toxicity profile of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide, making it more suitable for use in a wider range of experiments. Finally, studies could investigate the potential of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide as a tool for understanding the mechanisms of various enzymes and proteins, which could have implications for drug development in a range of fields.
Synthesemethoden
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide involves a multi-step process that includes the reaction of 2-fluoro-4-methylbenzoic acid with thionyl chloride to form 2-fluoro-4-methylbenzoyl chloride. This is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine to form N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting the activity of various enzymes and proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR), the proteasome, and the mitogen-activated protein kinase (MAPK) pathway. N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide has also been shown to have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9-4-5-10(11(14)6-9)12(17)16-13(2,7-15)8-18-3/h4-6H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKDPOXKHIYOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)(COC)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-fluoro-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2845338.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2845343.png)
![4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2845344.png)
![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one](/img/structure/B2845349.png)

![N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine](/img/structure/B2845352.png)




![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)
![2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2845360.png)